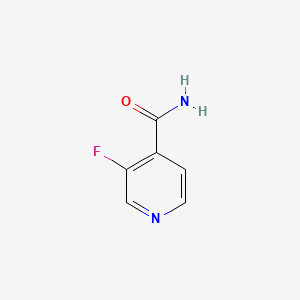

3-Fluoroisonicotinamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-fluoropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O/c7-5-3-9-2-1-4(5)6(8)10/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQQYZZSIXIFCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30663804 | |

| Record name | 3-Fluoropyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152126-30-2 | |

| Record name | 3-Fluoropyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoropyridine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Fluoroisonicotinamide

Chemo- and Regioselective Synthesis Strategies

The precise introduction of a fluorine atom at the C-3 position of the isonicotinamide (B137802) ring presents a significant synthetic challenge due to the electronic properties of the pyridine (B92270) nucleus. Various strategies have been developed to achieve the desired regioselectivity, ranging from classical nucleophilic and electrophilic fluorination to modern transition metal-catalyzed and C-H functionalization approaches.

Microwave-Assisted Synthetic Routes for Pyrazole (B372694) Derivatives Including 3-Fluoroisonicotinamide

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. wikipedia.orgrsc.org This technology relies on the efficient heating of materials through dielectric heating, which involves dipolar polarization and ionic conduction. nih.gov While direct microwave-assisted synthesis of this compound is not extensively documented, the principles are applicable to the synthesis of its precursors and related heterocyclic structures like pyrazoles. researchgate.netmdpi.comdu.ac.in For instance, microwave irradiation has been successfully employed in the synthesis of various pyrazole derivatives, often leading to significantly reduced reaction times compared to conventional heating. nih.gov The application of microwave energy can be particularly advantageous for nucleophilic substitution reactions, where higher temperatures can overcome the activation barrier for fluorination. It is speculated that preferential heating and subsequent dehydration of fluoride (B91410) salt hydrates, such as KF·2H₂O, under microwave conditions can enhance their reactivity. nih.gov

Potential microwave-assisted routes to this compound could involve the rapid, controlled heating of a reaction mixture containing a suitable isonicotinamide precursor and a fluoride source. This could include the displacement of a leaving group at the 3-position of the pyridine ring or the cyclization of precursors to form the fluorinated pyridine ring system under microwave irradiation.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination is a common strategy for introducing fluorine into aromatic systems. For the synthesis of this compound, this typically involves the displacement of a suitable leaving group, such as a halogen or a nitro group, from the 3-position of the pyridine ring by a fluoride ion. Due to the electron-rich nature of the pyridine ring, nucleophilic aromatic substitution (SNAr) is challenging, especially at the meta position (C-3). researchgate.netresearchgate.net

To overcome this, the pyridine ring is often activated by the presence of electron-withdrawing groups or by conversion to a pyridine N-oxide. researchgate.netresearchgate.netnih.gov The N-oxide modification enhances the electrophilicity of the pyridine ring, facilitating nucleophilic attack. For example, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide with a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) can proceed at room temperature to yield 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be converted to a 3-fluoro-4-aminopyridine derivative. researchgate.netresearchgate.net Another effective strategy involves the use of trimethylammonium salts as leaving groups, which generally require lower temperatures for displacement compared to nitro groups. nih.gov The choice of solvent is also critical, with polar aprotic solvents like DMSO, DMF, and acetonitrile (B52724) being preferred. nih.gov

| Precursor | Fluorinating Agent | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |

| 3-Bromo-4-nitropyridine N-oxide | TBAF (0.5 eq) | DMSO | 25 | 5 min | 3-Fluoro-4-nitropyridine N-oxide | 37 | researchgate.net |

| Ethyl-2-(trimethylammonium)-isonicotinate | [¹⁸F]Fluoride/Kryptofix 222 | Acetonitrile | Not specified | ~60 min | 2-[¹⁸F]-Fluoroisonicotinic acid hydrazide | >70 | nih.gov |

| 4-tert-butylbenzyl bromide | [IPrH][F(HF)₂] / DIPEA | Not specified | Microwave | Not specified | 1-(Bromomethyl)-4-(tert-butyl)benzene | Good to excellent | nih.gov |

Table 1: Examples of Nucleophilic Fluorination Reactions

Electrophilic Fluorination Strategies

Electrophilic fluorination involves the reaction of an electron-rich substrate with an electrophilic fluorine source ("F+"). researchgate.net For the synthesis of this compound, this approach would typically involve the direct fluorination of the isonicotinamide backbone or a suitable precursor. Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. researchgate.netrsc.org

A notable example is the use of silver(II) fluoride (AgF₂) for the C-H fluorination of nitrogen-containing heteroarenes. rsc.org This method allows for the direct conversion of a C-H bond to a C-F bond under mild conditions and without pre-functionalization of the substrate. In a specific application, N,N-diethyl isonicotinamide was fluorinated using AgF₂ in acetonitrile to produce N,N-diethyl-2-fluoroisonicotinamide. rsc.org While this example demonstrates fluorination at the 2-position, the reactivity and selectivity can be influenced by the substrate and reaction conditions. The use of hypervalent iodine reagents in combination with a fluoride source like hydrogen fluoride/pyridine complex also represents a viable electrophilic fluorination method.

| Substrate | Fluorinating Agent | Solvent | Temperature | Product | Yield (%) | Reference |

| N,N-diethyl isonicotinamide | AgF₂ | MeCN | Not specified | N,N-diethyl-2-fluoroisonicotinamide | Not specified | rsc.org |

| Aryl Grignard Reagents | NFSI | DCM/perfluorodecalin | Room Temp | Aryl Fluorides | 34-94 | rsc.org |

Table 2: Examples of Electrophilic Fluorination Reactions

Transition Metal-Mediated Fluorination and Fluoroalkylation Reactions

Transition metal catalysis has revolutionized the field of fluorination by enabling reactions under milder conditions and with greater selectivity. mdpi.com Palladium and rhodium are among the most studied metals for these transformations. mdpi.com

Palladium-catalyzed fluorination can proceed through various mechanisms, including those involving Pd(II)/Pd(IV) catalytic cycles. mdpi.com These reactions can utilize both electrophilic and nucleophilic fluorine sources. For instance, palladium catalysts have been used for the fluorination of β-methylene C(sp³)–H bonds in amino acid derivatives using Selectfluor®, guided by a bidentate auxiliary. mdpi.com The direct fluorination of aryl C-H bonds has also been achieved with palladium catalysts that are proposed to generate a reactive Pd(IV)-fluoride electrophile. Furthermore, palladium-catalyzed C-H fluorination with nucleophilic fluoride sources like AgF has been reported for substrates such as 8-methylquinoline (B175542) derivatives.

Rhodium catalysts have also shown promise in the synthesis of fluorinated pyridines. A Rh(III)-catalyzed C-H functionalization approach has been developed for the preparation of 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. This method provides a one-step route to multi-substituted 3-fluoropyridines with high regioselectivity.

| Catalyst System | Substrate Type | Fluorine Source | Key Features | Reference(s) |

| Pd(II)/PIP auxiliary | α-Amino acid derivatives | Selectfluor® | Fluorination of β-methylene C(sp³)–H bonds. | mdpi.com |

| Pd(II)/8-aminoquinoline auxiliary | Carboxylic acids | NFSI | Fluorination of unactivated β-C(sp³)–H bonds. | |

| [RhCp*Cl₂]₂ | α-Fluoro-α,β-unsaturated oximes and alkynes | Substrate-derived | One-step synthesis of 3-fluoropyridines. | |

| Pd(OAc)₂ / PhI(OPiv)₂ | 8-Methylquinoline derivatives | AgF | C-H fluorination with a nucleophilic fluoride source. |

Table 3: Overview of Transition Metal-Mediated Fluorination Reactions

C–H Functionalization of Pyridines and Quinolines for this compound Synthesis

Direct C-H functionalization is an atom-economical and efficient strategy for the synthesis of functionalized molecules, as it avoids the need for pre-functionalized starting materials. rsc.org The regioselective C-H functionalization of pyridines is challenging due to the presence of multiple C-H bonds with different reactivities. rsc.org

Strategies for controlling the regioselectivity of pyridine C-H functionalization often involve the use of directing groups or the temporary dearomatization of the pyridine ring. For instance, the use of a removable activating group on the pyridine nitrogen can direct functionalization to specific positions. Rhodium-catalyzed C-3/5 methylation of pyridines has been achieved through a temporary dearomatization strategy involving the addition of a metal hydride.

In the context of this compound synthesis, C-H functionalization could be envisioned in several ways. One approach would be the direct C-H fluorination of isonicotinamide at the 3-position. As mentioned previously, AgF₂ has been used for the C-H fluorination of pyridines, although selectivity can be an issue. rsc.org Another strategy would involve the introduction of a different functional group at the 3-position via C-H activation, which could then be converted to a fluorine atom. The development of highly regioselective C-H fluorination methods for pyridine derivatives remains an active area of research.

Asymmetric Synthesis of Chiral this compound Analogues

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities. researchgate.net Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule in excess. While there are no specific reports detailing the asymmetric synthesis of chiral analogues of this compound, established principles of asymmetric synthesis can be applied to create such molecules.

Chiral analogues of this compound would possess at least one stereocenter, which could be located on a substituent attached to the isonicotinamide core. The asymmetric synthesis of these analogues could be achieved through several strategies:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. For example, a chiral auxiliary could be attached to a side chain that is subsequently used to build the final analogue.

Chiral Catalysis: A chiral catalyst can be used to control the stereochemical outcome of a reaction. This approach is highly efficient as only a small amount of the chiral catalyst is needed. For instance, a copper-chiral diphosphine ligand catalyst has been used for the highly enantioselective alkylation of alkenyl pyridines. researchgate.net

Use of Chiral Derivatizing Agents: Chiral derivatizing agents can be used to separate enantiomers by converting them into diastereomers, which can then be separated by chromatography. wikipedia.org This method is more analytical in nature but can be adapted for preparative separation.

Stereoselective Synthesis of Precursors: A chiral building block containing the desired stereocenter could be synthesized separately and then incorporated into the final this compound analogue. For example, the stereoselective synthesis of nicotinamide (B372718) β-riboside has been achieved through glycosylation of a presilylated base. researchgate.net

The development of asymmetric synthetic routes to chiral this compound analogues would likely involve the application of these established methodologies to precursors of the target molecules, allowing for the controlled introduction of chirality.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally sustainable and economically viable processes. These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. beilstein-journals.org

Atom Economy: A key principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting reactants into the desired product. numberanalytics.comstudymind.co.uk Reactions with high atom economy minimize the generation of by-products, leading to less waste. greenchemistry-toolkit.orgsavemyexams.com For instance, addition reactions inherently have a 100% atom economy as all reactant atoms are incorporated into the single product. scribd.com In contrast, substitution and elimination reactions often have lower atom economies due to the formation of by-products. savemyexams.comscribd.com The selection of synthetic routes with high atom economy is a primary consideration in the green synthesis of this compound. savemyexams.com

Environmentally Benign Reaction Conditions: The use of eco-friendly procedures, such as ultrasound-assisted synthesis, has been explored for the preparation of related fluorinated pyridinium (B92312) salts. researchgate.net These methods can lead to higher yields in significantly shorter reaction times compared to conventional heating. researchgate.net Multicomponent reactions (MCRs) are also considered environmentally benign as they often proceed in a one-pot fashion, reducing solvent usage and purification steps. rsc.org An efficient and concise one-pot procedure has been developed for the synthesis of fluorinated 2-aminopyridine (B139424) compounds, which are structurally related to this compound. rsc.org

Safer Solvents and Reagents: A major focus of green chemistry is the replacement of hazardous solvents and reagents with safer alternatives. beilstein-journals.org The development of transition-metal-free synthetic methods, for example, avoids the use of potentially toxic and expensive metal catalysts. nih.gov Furthermore, protocols that utilize water as a solvent or are performed under solvent-free conditions are highly desirable. acs.org Research into PFAS-free synthesis of fluorinated compounds is also gaining traction, with methods using caesium fluoride as a fluorine source in microfluidic flow reactors being developed to avoid environmentally persistent reagents. eurekalert.org

The following table summarizes the application of green chemistry principles to the synthesis of fluorinated pyridines.

| Green Chemistry Principle | Application in Fluorinated Pyridine Synthesis | Reference |

| Atom Economy | Prioritizing addition and cyclization reactions over substitution and elimination to maximize the incorporation of reactant atoms into the final product. | numberanalytics.comstudymind.co.uksavemyexams.comscribd.com |

| Use of Safer Solvents | Employing water or performing reactions under solvent-free conditions to reduce the use of volatile organic compounds. | acs.org |

| Energy Efficiency | Utilizing ultrasound or microwave irradiation to reduce reaction times and energy consumption compared to conventional heating. | researchgate.netacs.org |

| Use of Renewable Feedstocks | Exploring biosynthetic routes or using starting materials derived from renewable resources. | beilstein-journals.org |

| Catalysis | Employing catalytic reagents over stoichiometric ones to minimize waste. This includes the use of biocatalysts or recyclable heterogeneous catalysts. | beilstein-journals.org |

| Reduction of Derivatives | Designing synthetic pathways that avoid the use of protecting groups to reduce the number of reaction steps and waste generation. | beilstein-journals.org |

| Design for Degradation | Designing molecules that will degrade into benign substances after their intended use, although this is more relevant to the final product than the synthesis itself. | ucd.ie |

Mechanistic Elucidation of Novel Synthesis Pathways

Understanding the reaction mechanisms underlying the synthesis of this compound is fundamental for the development of novel and more efficient synthetic routes. Mechanistic studies, often combining experimental and computational approaches, provide insights into the key steps of a reaction, such as bond activation, intermediate formation, and product release.

C-H Functionalization Mechanisms: The direct C-H fluorination of pyridines is a powerful strategy. For instance, the fluorination of N,N-diethyl isonicotinamide using AgF₂ is a notable example. google.com Mechanistic investigations into related C-H functionalization reactions of pyridines suggest that the reaction can proceed through different pathways depending on the catalyst and directing group used. For example, some copper-catalyzed reactions are proposed to proceed via a Cu(I)/Cu(III) catalytic cycle. science.gov An intermolecular competition experiment for a Cu(II)-promoted trifluoromethylation of a pyridine derivative showed a kinetic isotope effect (KIE) of 3.2, while an intramolecular competition experiment resulted in a KIE of 3.5, suggesting that C-H bond cleavage is a rate-determining step. nih.gov

Mechanisms of Fluorination: The introduction of the fluorine atom onto the pyridine ring can be achieved through various fluorinating agents, each with its own mechanistic nuances. Nucleophilic fluorination reactions often involve the displacement of a leaving group by a fluoride ion. science.gov The reactivity in these reactions is influenced by the nature of the leaving group, the solvent, and the presence of phase-transfer catalysts. science.gov Electrophilic fluorination, on the other hand, involves the attack of an electron-rich aromatic system on an electrophilic fluorine source. durham.ac.uk

Computational Studies: Computational analysis, such as density functional theory (DFT) calculations, can be employed to model reaction pathways and predict the feasibility of proposed mechanisms. nih.gov For example, in the study of polyketide synthesis, computational modeling helped to elucidate the mechanism of fluorinated extender unit incorporation by a polyketide synthase. pnas.org Similar computational approaches could be applied to model the transition states and intermediates in the synthesis of this compound, providing a deeper understanding of the reaction landscape and guiding the design of new catalysts and reaction conditions.

A plausible mechanistic pathway for a novel synthesis could involve a photoredox-mediated coupling. For example, a method for synthesizing 3-fluoropyridines involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation. nih.gov Mechanistic studies, including cyclic voltammetry, indicated that the α,α-difluoro-β-iodoketones are more easily reduced than other common fluoroalkyl sources, which is attributed to the influence of the adjacent carbonyl group. nih.gov

Derivatization Strategies for Structural Modification of this compound

Derivatization of this compound is a key strategy for modulating its physicochemical and biological properties, enabling the exploration of its potential in various applications, particularly in drug discovery. ontosight.ai Structural modifications can be targeted at the amide functional group or the pyridine ring.

Modification of the Amide Group: The amide nitrogen of this compound can be alkylated or acylated to generate a library of derivatives. These modifications can influence the compound's solubility, lipophilicity, and ability to form hydrogen bonds, which are critical for its interaction with biological targets. For example, the synthesis of N-alkylated tetrahydroisoquinoline analogues has been shown to be crucial for their inhibitory activity against nicotinamide N-methyltransferase (NNMT). uts.edu.au

Modification of the Pyridine Ring: The pyridine ring of this compound offers several positions for further functionalization. Nucleophilic aromatic substitution can be employed to introduce various substituents, particularly at positions activated by the electron-withdrawing fluorine atom and amide group. For instance, the activation of a related 3-perfluoroalkyl-7-azaindole as a 6-chloro-4-nitro derivative allows for further derivatization by nucleophilic aromatic substitution at the 4-position. researchgate.net Metalation reactions, such as ortho-lithiation, followed by quenching with an electrophile, can also be used to introduce functional groups at specific positions on the pyridine ring. researchgate.netnih.gov A regioselective amidomethylation of 4-chloro-3-fluoropyridine (B1587321) has been achieved at the 2-position through metalation. conceptlifesciences.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, respectively. These reactions can be used to introduce a wide variety of aryl, heteroaryl, and amino groups onto the pyridine ring of this compound, provided a suitable leaving group (e.g., a halogen) is present at the desired position.

The following table outlines potential derivatization strategies for this compound.

| Derivatization Site | Reaction Type | Potential Reagents/Catalysts | Resulting Functional Group |

| Amide Nitrogen | N-Alkylation | Alkyl halides, Base (e.g., NaH) | Secondary or Tertiary Amide |

| Amide Nitrogen | N-Arylation | Aryl halides, Palladium catalyst, Ligand, Base | N-Aryl Amide |

| Pyridine Ring (e.g., C2, C5, C6) | Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines, alkoxides) | Amino, Alkoxy, etc. |

| Pyridine Ring (e.g., C2) | Metalation followed by Electrophilic Quench | Organolithium reagent (e.g., LDA), Electrophile (e.g., aldehyde, CO₂) | Hydroxymethyl, Carboxylic acid, etc. |

| Pyridine Ring (with leaving group) | Suzuki Coupling | Arylboronic acid, Palladium catalyst, Base | Aryl group |

| Pyridine Ring (with leaving group) | Buchwald-Hartwig Amination | Amine, Palladium catalyst, Ligand, Base | Amino group |

Optimization and Scale-Up Considerations for this compound Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful optimization of reaction parameters and consideration of process engineering. pa-ats.comretrocausal.ai The goal is to develop a robust, safe, and cost-effective manufacturing process. glatt.com

Process Optimization: Key parameters that require optimization include reaction temperature, pressure, concentration of reactants, catalyst loading, and reaction time. glatt.com The choice of solvent is also critical, not only from a green chemistry perspective but also for its influence on reaction kinetics and product solubility. beilstein-journals.org Design of Experiments (DoE) is a statistical tool that can be systematically used to identify the optimal set of reaction conditions with a minimum number of experiments.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of fluorinated compounds, including improved heat and mass transfer, enhanced safety, and easier scalability. beilstein-journals.orgdurham.ac.ukacs.org The small reactor volumes in flow systems allow for better control over exothermic reactions, which is particularly important when using highly reactive fluorinating agents. durham.ac.ukacs.org A one-pot synthesis of 2-fluoroadenine (B1664080) from an inexpensive starting material has been successfully developed using a continuous flow operation, highlighting the potential of this technology for the synthesis of related fluorinated heterocycles. acs.org The use of microfluidic flow modules for generating reactive fluorinating species in situ can also enhance safety and efficiency. eurekalert.org

Scale-Up Challenges: The large-scale synthesis of fluorinated intermediates is often dominated by established but potentially hazardous methods such as halogen exchange (Halex) with HF or KF, and direct fluorination with F₂. acs.org These processes require specialized equipment and expertise to handle corrosive and toxic reagents safely. agcchem.comagcchem.com The development of safer and more manageable fluorination reagents and protocols is an ongoing area of research. ucd.ie

Purification and Isolation: The purification of the final product is a critical step in the manufacturing process. The choice of purification method (e.g., crystallization, chromatography) will depend on the physical properties of this compound and the impurity profile of the crude product. Optimization of the purification process is essential to ensure high product purity while minimizing product loss and solvent waste.

The following table summarizes key considerations for the optimization and scale-up of this compound synthesis.

| Parameter | Optimization and Scale-Up Consideration | Reference |

| Reaction Conditions | Use Design of Experiments (DoE) to systematically optimize temperature, pressure, concentrations, and catalyst loading for maximum yield and purity. | glatt.com |

| Process Technology | Implement continuous flow chemistry to improve safety, control over exothermic reactions, and facilitate seamless scaling from lab to production. | durham.ac.ukacs.org |

| Reagent Selection | Evaluate the use of safer, more manageable fluorinating agents to avoid the hazards associated with F₂ or HF. Consider in-situ generation of reactive species. | eurekalert.orgucd.ieacs.org |

| Solvent Management | Select solvents that are effective, safe, and easily recyclable. Minimize solvent usage through process intensification (e.g., higher concentrations in flow). | beilstein-journals.org |

| Purification | Develop a robust and scalable purification method, such as crystallization, to achieve the desired product purity with high recovery and minimal waste. | acs.org |

| Safety | Conduct a thorough process safety assessment to identify and mitigate potential hazards associated with reagents, intermediates, and reaction conditions. | agcchem.comagcchem.com |

Medicinal Chemistry Applications of 3 Fluoroisonicotinamide and Its Analogues

Structure-Activity Relationship (SAR) Studies of 3-Fluoroisonicotinamide Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. rjsocmed.comrsc.org For derivatives of this compound, these studies involve systematically modifying the core structure and evaluating the impact of these changes on target affinity and functional activity. researchgate.net

A pharmacophore is an abstract description of the molecular features essential for a ligand's interaction with a specific biological target. researchgate.net For inhibitors derived from the this compound scaffold, several key pharmacophoric elements have been identified.

In the development of inhibitors for Cholesterol 24-hydroxylase (CH24H), a 4-phenylpyridine (B135609) scaffold was designed as a rigid and effective fragment. acs.org The key pharmacophoric features identified in this series include:

A Heme-Coordinating Group: The nitrogen atom of the pyridine (B92270) ring is crucial for direct coordination to the heme iron within the enzyme's active site. acs.org

A Hydrophobic Moiety: A phenyl ring at the 4-position of the pyridine engages in hydrophobic interactions with a specific pocket in the enzyme. acs.org

Substituents at the 3-Position: The introduction of various groups, such as substituted piperidinyl or piperazinyl rings, at the 3-position of the pyridine scaffold has been shown to be critical for achieving high inhibitory potency. acs.org

The core this compound structure provides the foundational pyridine nitrogen and a vector for substitution at adjacent positions, allowing for the exploration of these key interactions.

The nature and position of substituents on the this compound scaffold have a profound effect on biological activity. The fluorine atom itself is a critical substituent, often introduced to modulate absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

In a series of MAP-activated protein kinase 2 (MK2) inhibitors, the introduction of a fluorine atom into a pyrrole-based scaffold adjacent to an NH group was studied. nih.gov This modification was designed to improve poor physicochemical and ADME properties. The resulting 3-fluoropyridine-containing compounds not only maintained potent MK2 inhibition but also showed significantly improved permeability, solubility, and reduced in vivo clearance, leading to better oral exposure. nih.gov

| Compound | Structure | MK2 IC₅₀ (nM) | p-hsp27 IC₅₀ (nM) | TNFα IC₅₀ (nM) |

| Non-fluoro analog 1 | Image of non-fluoro analog 1 | 14 | 140 | 110 |

| Fluoro-analog 19 | Image of fluoro-analog 19 | 10 | 130 | 110 |

| Fluoro-analog 20 | Image of fluoro-analog 20 | 11 | 150 | 100 |

| Fluoro-analog 21 | Image of fluoro-analog 21 | 12 | 150 | 110 |

Data sourced from a study on MK2 inhibitors, illustrating that the introduction of a fluorine atom maintained biological potency while improving other properties. nih.gov

Similarly, in the optimization of CH24H inhibitors, SAR studies revealed that replacing a chloro moiety with different pyrazole (B372694) derivatives at the 4-position of the pyridine ring significantly impacted potency. acs.org

| Compound | R Group at Pyridine C4 | hCH24H IC₅₀ (nM) |

| 17 | 4-Methylpyrazole | 12 |

| 18 | 4-Iodopyrazole | 25 |

| 19 | 4-Bromopyrazole | 12 |

| 20 | 4-Chloropyrazole | 13 |

| 21 | 4-(Trifluoromethyl)pyrazole | 3.5 |

Data from a study on CH24H inhibitors, showing the effect of different substituents at the 4-position of the pyridine ring on inhibitory activity. acs.org

These examples underscore how systematic substitution on the core scaffold allows for the fine-tuning of biological activity. rsc.orgspirochem.com

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemical series, improve drug-like properties, or circumvent existing intellectual property. cambridgemedchemconsulting.comresearchgate.net Bioisosterism involves replacing a functional group with another that has similar biological properties. rsc.org

Starting from a this compound lead, a medicinal chemist might employ several bioisosteric replacement strategies:

Amide Bioisosteres: The carboxamide group (-CONH₂) is a common feature. It can be replaced by other hydrogen-bond donating and accepting groups such as a sulfonamide (-SO₂NH₂), a reverse amide, or five-membered heterocyclic rings like tetrazoles or oxadiazoles. enamine.net

Fluorine Replacement: While fluorine offers many advantages, it can be replaced by other small, electron-withdrawing groups like a cyano (-CN) or trifluoromethyl (-CF₃) group to modulate electronics and lipophilicity differently. wikipedia.org

These strategies enable the exploration of a wider chemical space around the initial this compound scaffold, potentially leading to compounds with superior therapeutic profiles. mdpi.com

Influence of Substituent Effects on Biological Activity

Lead Compound Identification and Optimization

The process of discovering a new drug often begins with identifying a "lead" compound—a molecule that shows promising biological activity and serves as the starting point for extensive chemical modification.

The hit-to-lead (H2L) stage is a critical phase in early drug discovery where initial "hits" from high-throughput screening (HTS) are validated and undergo preliminary optimization to identify promising lead compounds. enamine.net A hit is typically a compound showing activity in the micromolar range, which is then optimized to improve potency into the nanomolar range.

The discovery of novel CH24H inhibitors serves as an example of a lead generation process. acs.org An initial compound (compound 2 in the study) was identified as a hit. Based on its structure, a new series of 3-substituted-4-phenylpyridine derivatives was designed and synthesized. The validation of compound 3 (IC₅₀ = 950 nM) confirmed that this new scaffold was a viable starting point, thus generating a new lead series for optimization. acs.org

Lead optimization is the iterative process of modifying the chemical structure of a lead compound to improve its potency, selectivity, and ADME properties to generate a clinical candidate. This process is often guided by rational design, which uses an understanding of the drug target and SAR to make targeted chemical modifications.

In the development of CH24H inhibitors, the lead compound was optimized through several rational modifications. acs.org Based on structural insights, researchers systematically explored different cyclic amine substituents at the 3-position of the 4-phenylpyridine core. This led to the discovery that a piperazinyl group (compound 4 ) was significantly more potent than the initial piperidin-4-yl group (compound 3 ). acs.org

| Compound | Substituent at C3 | hCH24H IC₅₀ (nM) |

| 3 | Piperidin-4-yl | 950 |

| 4 | Piperazin-1-yl | 52 |

| 5 | (R)-3-Fluoropyrrolidin-1-yl | 14 |

Data illustrating the optimization of the C3 substituent in a series of CH24H inhibitors. acs.org

Further optimization involved synthesizing 4-(1-pyrazolyl)pyridine derivatives starting from 3-fluoroisonicotinic acid. acs.org Nucleophilic substitution of the fluoro group with various amides and subsequent coupling reactions led to highly potent inhibitors, demonstrating a clear strategy of rational design and lead optimization. acs.org

In another example, a series of oxazolidinone antibacterials were optimized by incorporating a 3-(5-fluoropyridine-3-yl) moiety and introducing a pyrimidine (B1678525) ring to enhance hydrogen bonding capabilities and biological activity. This rational modification, based on the known properties of these heterocycles, resulted in derivatives with potent activity against various bacterial strains.

Computational Approaches in Lead Optimization

Computational methods are integral to the lead optimization phase of drug discovery, enabling the refinement of hit compounds to enhance potency, selectivity, and pharmacokinetic properties. frontiersin.orgresearchgate.net In the context of this compound and its analogues, computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are employed to predict binding affinities and guide the design of improved derivatives. frontiersin.orgresearchgate.net

Molecular docking studies are used to simulate the binding of this compound analogues to the active site of a target protein. nih.govresearchgate.net These simulations provide insights into the binding mode and key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the ligand's affinity. frontiersin.orgnih.gov For instance, docking studies can reveal how the fluorine atom of this compound influences binding, potentially through favorable electrostatic interactions or by displacing water molecules from the binding pocket. By analyzing these interactions, medicinal chemists can propose structural modifications to the this compound scaffold to optimize its fit within the target's binding site. wikipedia.orgnih.gov

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org For this compound analogues, a QSAR model could be developed by correlating physicochemical properties (e.g., lipophilicity, electronic properties, and steric parameters) with their measured inhibitory activity against a specific target. This model can then be used to predict the activity of novel, unsynthesized analogues, thereby prioritizing the synthesis of compounds with the highest potential for improved potency. wikipedia.orgresearchgate.net The insights gained from both molecular docking and QSAR studies are synergistic, providing a comprehensive understanding of the structure-activity relationships (SAR) that govern the biological activity of this class of compounds. rjsocmed.comresearchgate.net

The following table provides a hypothetical example of data that could be generated from computational studies on this compound analogues.

Table 1: Computational Data for this compound Analogues

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted LogP |

|---|---|---|---|

| This compound | -7.5 | Asp12, Tyr34, Phe82 | 1.2 |

| Analogue 1 | -8.2 | Asp12, Tyr34, Phe82, Arg85 | 1.5 |

| Analogue 2 | -6.8 | Asp12, Tyr34 | 0.9 |

| Analogue 3 | -9.1 | Asp12, Tyr34, Phe82, Arg85, Val101 | 2.1 |

Design of Prodrugs and Targeted Delivery Systems for this compound

The development of prodrugs and targeted delivery systems represents a strategic approach to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. nih.govmdpi.com For this compound, these strategies can be employed to enhance its solubility, permeability, and site-specific delivery, thereby increasing its therapeutic index. mdpi.comnih.gov

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. hrpatelpharmacy.co.in The design of a this compound prodrug would involve the covalent attachment of a promoiety to the parent molecule. hrpatelpharmacy.co.in This promoiety would be designed to be cleaved by specific enzymes at the target site, leading to the localized release of active this compound. nih.govnih.gov For example, an ester or amide linkage could be introduced, which would be susceptible to hydrolysis by esterases or amidases that are overexpressed in certain tissues, such as tumors. hrpatelpharmacy.co.in

Targeted delivery systems aim to concentrate a drug at its site of action, minimizing off-target effects. sciensage.info This can be achieved by conjugating this compound to a targeting moiety, such as an antibody, peptide, or small molecule, that specifically recognizes a receptor or antigen on the surface of target cells. nih.govrsc.orgrjsocmed.com This approach, known as bioconjugation, can significantly enhance the therapeutic efficacy of the drug while reducing systemic toxicity. rjsocmed.comnih.gov For instance, conjugating this compound to an antibody that targets a tumor-specific antigen could facilitate its selective delivery to cancer cells.

The following table illustrates potential prodrug and targeted delivery strategies for this compound.

Table 2: Prodrug and Targeted Delivery Strategies for this compound

| Strategy | Promoietyl/Targeting Moiety | Linkage Type | Activation/Targeting Mechanism |

|---|---|---|---|

| Ester Prodrug | Ethyl Group | Ester | Hydrolysis by esterases |

| Amide Prodrug | Amino Acid | Amide | Cleavage by peptidases |

| Antibody-Drug Conjugate | Anti-HER2 Antibody | Thioether | HER2 receptor-mediated endocytosis |

| Peptide-Drug Conjugate | RGD Peptide | Amide | Integrin-mediated uptake |

Development of Covalent Inhibitors Based on the this compound Scaffold

Covalent inhibitors are a class of drugs that form a stable, covalent bond with their target protein, leading to irreversible inhibition. nih.govaxxam.com This mode of action can offer several advantages, including increased potency, prolonged duration of action, and the ability to target proteins that are difficult to inhibit with non-covalent binders. hyphadiscovery.comscientist.com The this compound scaffold can serve as a platform for the design of novel covalent inhibitors by incorporating a reactive functional group, or "warhead," that can form a covalent bond with a specific amino acid residue in the target's active site. researchgate.netbiosolveit.de

The design of a covalent inhibitor based on the this compound scaffold involves the strategic placement of a warhead that is positioned to react with a nearby nucleophilic residue, such as cysteine, serine, or lysine (B10760008). nih.govwuxiapptec.com The choice of warhead depends on the target residue and the desired reactivity. biosolveit.denih.gov Common warheads include acrylamides, vinyl sulfones, and chloroacetamides, which are known to react with cysteine residues via a Michael addition or nucleophilic substitution reaction. nih.govwuxiapptec.com

The development of covalent inhibitors requires a careful balance between reactivity and selectivity. biosolveit.de The warhead must be reactive enough to form a covalent bond with the target protein but not so reactive that it reacts indiscriminately with other proteins, which could lead to off-target toxicity. researchgate.netbiosolveit.de The this compound scaffold can contribute to selectivity by providing a high-affinity binding interaction with the target protein, thereby positioning the warhead for a specific reaction with the intended residue.

The following table provides examples of covalent inhibitors based on the this compound scaffold.

Table 3: Covalent Inhibitors Based on the this compound Scaffold

| Compound | Warhead | Target Residue | Mechanism of Action |

|---|---|---|---|

| FIN-Acrylamide | Acrylamide | Cysteine | Michael Addition |

| FIN-Vinyl Sulfone | Vinyl Sulfone | Cysteine | Michael Addition |

| FIN-Chloroacetamide | Chloroacetamide | Cysteine | Nucleophilic Substitution |

| FIN-Fluoromethylketone | Fluoromethylketone | Serine | Nucleophilic Acyl Substitution |

Exploration of Allosteric Modulators Derived from this compound

Allosteric modulators are molecules that bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, leading to a change in the receptor's conformation and activity. nih.govnih.govwikipedia.org This can result in either potentiation (positive allosteric modulation, PAM) or inhibition (negative allosteric modulation, NAM) of the receptor's response to its endogenous ligand. wikipedia.org The this compound scaffold presents a promising starting point for the discovery of novel allosteric modulators targeting a variety of receptors.

The discovery of allosteric modulators often relies on high-throughput screening campaigns to identify compounds that can modulate receptor activity in the presence of a fixed concentration of the orthosteric agonist. nih.gov Once a hit compound, such as a derivative of this compound, is identified, its allosteric mechanism of action must be confirmed. This can be done by demonstrating that the compound does not compete with the orthosteric ligand for binding and that its modulatory effect is dependent on the presence of the orthosteric ligand. nih.govnih.gov

The development of allosteric modulators offers several potential advantages over traditional orthosteric ligands. nih.gov Allosteric sites are often less conserved than orthosteric sites, which can lead to greater selectivity for a specific receptor subtype. nih.gov Additionally, allosteric modulators can fine-tune the physiological response of a receptor rather than simply turning it on or off, which may result in a more favorable therapeutic profile. nih.gov The this compound scaffold, with its potential for diverse chemical modifications, provides a versatile platform for the exploration of novel allosteric modulators with unique pharmacological properties. stanford.edunih.gov

The following table presents hypothetical examples of allosteric modulators derived from this compound.

Table 4: Allosteric Modulators Derived from this compound

| Compound | Target Receptor | Modulation Type | Potential Therapeutic Application |

|---|---|---|---|

| FIN-PAM-1 | mGluR5 | Positive (PAM) | Schizophrenia |

| FIN-NAM-1 | CB1 Receptor | Negative (NAM) | Obesity |

| FIN-PAM-2 | GABA-A Receptor | Positive (PAM) | Anxiety |

| FIN-NAM-2 | P2X4 Receptor | Negative (NAM) | Neuropathic Pain |

Biological Evaluation and Mechanism of Action of 3 Fluoroisonicotinamide

In Vitro Biological Activity Profiling

The in vitro evaluation of 3-fluoroisonicotinamide and its analogues involves a range of assays to determine their effects at the cellular and molecular levels. These assays are crucial for understanding the compounds' mechanisms of action and for guiding further drug development.

Cell-Based Assay Development and Implementation

Cell-based assays are fundamental tools for assessing the biological effects of compounds like this compound. These assays provide a physiologically relevant context by evaluating the compound's impact on intact cells. The development and implementation of these assays involve several key steps:

Cell Line Selection and Culture : The choice of cell line is critical and depends on the specific biological question being addressed. For instance, in the study of radioiodinated fluoronicotinamide derivatives for melanoma, B16F10 murine melanoma cells and A375 human amelanotic melanoma cells were utilized. mdpi.com These cells are cultured under controlled conditions to ensure reproducibility. mdpi.com

Assay Design : Assays can be designed to measure a variety of cellular responses, including cell viability, proliferation, cytotoxicity, and specific signaling events. bioivt.com For example, cellular uptake assays are used to quantify the amount of a compound that enters the cells over time. mdpi.com

Data Acquisition and Analysis : Modern cell-based assays often employ high-throughput screening (HTS) and high-content screening (HCS) technologies, which allow for the simultaneous testing of many compounds and conditions. bioivt.comlynceetec.com Techniques like fluorescence microscopy and plate readers are used to quantify the cellular response. lynceetec.com

A key application of cell-based assays is in determining the efficacy and potential toxicity of a compound by measuring induced cellular death. bioivt.com Different mechanisms of cell death, such as apoptosis, autophagy, and necrosis, can be distinguished to provide insight into the compound's mechanism of action. bioivt.com

Enzyme Inhibition Kinetics and Binding Assays

Enzyme inhibition is a common mechanism of action for many drugs. Kinetic studies are performed to characterize the nature of this inhibition. The primary types of reversible enzyme inhibition are competitive, non-competitive, uncompetitive, and mixed inhibition. du.ac.in

Competitive Inhibition : The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. libretexts.org

Non-competitive Inhibition : The inhibitor binds to a site other than the active site (an allosteric site) and affects the enzyme's catalytic activity without preventing substrate binding. du.ac.in

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex. du.ac.in

Mixed Inhibition : The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. du.ac.in

In the case of some inhibitors, the inhibition may be partial, meaning the enzyme-inhibitor-substrate complex can still produce the product, albeit at a reduced rate. nih.gov This phenomenon, known as partial reversible inhibition (PRI), can have significant metabolic and pharmaco-toxicological implications. nih.gov

Binding assays, often using radiolabeled ligands, are employed to determine the affinity of a compound for its target enzyme or receptor. eurofinsdiscovery.comwikipedia.org These assays are crucial for understanding the potency and specificity of the inhibitor.

Receptor Binding and Functional Assays

Receptor binding and functional assays are essential for characterizing compounds that act on specific receptors. Radioligand binding assays are considered the gold standard for determining the interaction of a compound with G-protein-coupled receptors (GPCRs). eurofinsdiscovery.com These assays can determine a compound's affinity for a receptor and can be used in both screening and lead optimization studies. eurofinsdiscovery.com

Functional assays, on the other hand, measure the physiological response elicited by the compound upon binding to its receptor. fyonibio.com These can include measurements of:

Second messenger mobilization (e.g., calcium flux, cAMP release). fyonibio.com

Receptor phosphorylation. fyonibio.com

Gene expression changes. bioivt.com

For example, in the study of neuroimmune diseases, cell-based assays are used to detect autoantibodies that bind to cell surface antigens in their native conformation. nih.gov These assays have proven to be highly sensitive and specific for diagnostic purposes. nih.gov

Assessment of Cellular Pathway Modulation

The primary components of the SOCE pathway are the STIM proteins, which act as calcium sensors in the endoplasmic reticulum, and the Orai channels in the plasma membrane. nih.gov Pharmacological modulation of this pathway can have significant therapeutic potential in autoimmune diseases, respiratory conditions, and inflammatory disorders. google.com

Derivatives of this compound have been investigated for their ability to modulate calcium release-activated calcium (CRAC) channels, which are a key component of the SOCE pathway. google.com The modulation of these channels can affect downstream signaling events, such as the activation of the nuclear factor of activated T-cells (NFAT), a key transcription factor in the immune response. medchemexpress.com

Investigation of Calcium Channel Modulation by this compound Analogues (e.g., Pyr6)

A notable analogue of this compound is Pyr6. medchemexpress.com This compound has been identified as a selective inhibitor of store-operated calcium entry (SOCE). medchemexpress.com

Pyr6 exhibits a significantly higher potency for inhibiting Ca2+ entry mediated by the CRAC channel (composed of Orai1 proteins) compared to its effect on TRPC3, a receptor-operated channel. nih.govmedkoo.com Specifically, Pyr6 was found to be 37-fold more potent in inhibiting SOCE in rat basophilic leukemia (RBL) cells than TRPC3-mediated receptor-operated calcium entry (ROCE). medchemexpress.com

The inhibitory effects of Pyr6 on calcium channels have been characterized using various techniques, including Fura-2 imaging for intracellular calcium measurements and patch-clamp recordings for measuring membrane currents. nih.gov Studies have shown that Pyr6 can effectively block CRAC currents while having a much weaker effect on TRPC3 currents. nih.gov This selectivity makes Pyr6 a valuable tool for dissecting the relative contributions of store-operated and receptor-operated calcium entry pathways in different cellular processes. nih.gov For instance, in RBL-2H3 mast cells, the potent inhibition of SOCE by Pyr6 significantly reduced degranulation, demonstrating the critical role of Orai1-mediated SOCE in this process. nih.gov

Table 1: Inhibitory Activity of Pyr6

| Parameter | Value | Cell Line/System |

|---|---|---|

| IC50 for SOCE | 0.49 µM | RBL cells |

| Potency Ratio (SOCE vs. TRPC3 ROCE) | 37-fold higher for SOCE | RBL cells vs. HEK293 cells overexpressing TRPC3 |

| Effect on Degranulation | Clear inhibition at 10 µM | Ionomycin-initiated RBL-2H3 cells |

| Effect on NFAT Translocation | Clear inhibition | RBL-2H3 cells |

Data sourced from MCE. medchemexpress.com

In Vivo Pharmacological Investigations

The in vivo evaluation of compounds is a critical step in the drug discovery process, providing insights into their efficacy and behavior in a whole-organism context. pharmaron.com These studies are essential for bridging the gap between in vitro activity and potential clinical application. selvita.com

In vivo pharmacology studies for compounds like this compound derivatives often involve the use of animal models of disease. pharmaron.com For instance, radioiodinated fluoronicotinamide-benzamide derivatives have been evaluated in mice bearing melanoma xenografts to assess their tumor-targeting capabilities. mdpi.comresearchgate.net Biodistribution studies are conducted to determine the uptake and clearance of the compound in various organs and tissues over time. researchgate.net

In the context of pain research, novel TRPM8 inhibitors have been profiled in vivo in a cold allodynia model, demonstrating their pharmacological efficacy. nih.gov Such studies are crucial for validating the therapeutic potential of new chemical entities identified through in vitro screening. nih.gov

The success of in vivo studies relies on a multidisciplinary approach, integrating expertise in formulation, toxicology, biomarker analysis, and pathology to ensure the generation of meaningful and reproducible results. pharmaron.com

Preclinical Efficacy Models (e.g., disease-specific models)

The preclinical efficacy of compounds incorporating the this compound scaffold has been investigated in various disease models, predominantly those where CRAC channel activity is implicated in the pathophysiology. A notable example is the compound Synta-66, chemically known as N-(2′,5′-dimethoxy-[1,1′-biphenyl]-4-yl)-3-fluoroisonicotinamide.

In models of vascular smooth muscle cell (VSMC) pathology, Synta-66 has demonstrated potent inhibition of store-operated Ca2+ entry (SOCE). nih.gov This is significant as aberrant VSMC proliferation and migration, which are regulated by intracellular calcium levels, are key events in the development of atherosclerosis and restenosis. A study by Li et al. revealed that Synta-66 significantly reduces VSMC migration. nih.gov

Furthermore, in the context of inflammatory diseases, the CRAC channel inhibitor Synta-66 has been shown to reduce the levels of pro-inflammatory cytokines such as IFN-γ, IL-2, and IL-17 in biopsy specimens from patients with Inflammatory Bowel Disease (IBD). nih.gov This suggests the potential therapeutic utility of this compound-containing compounds in autoimmune and inflammatory conditions where T-cell activation, a process highly dependent on CRAC channel-mediated calcium entry, plays a central role. biorxiv.org Preclinical models of acute pancreatitis have also been a focus, with CRAC channel blockers showing favorable outcomes, underscoring the role of Orai1 channels, a key component of CRAC, in the disease's development. nih.gov

The following table summarizes the preclinical efficacy data for Synta-66, a compound containing the this compound moiety.

| Compound | Preclinical Model | Endpoint | Observed Effect | IC₅₀ | Reference |

| Synta-66 | Rat Basophilic Leukaemia (RBL) cells | ICRAC Inhibition | Inhibition of CRAC channel current | 1.4 μM | nih.gov |

| Synta-66 | Human Saphenous Vein VSMCs | VSMC Migration | Significant reduction in migration | ~26 nM | nih.gov |

| Synta-66 | IBD Patient Biopsy Specimens | Cytokine Levels | Reduction of IFN-γ, IL-2, and IL-17 | - | nih.gov |

Pharmacodynamic Biomarker Identification

Pharmacodynamic (PD) biomarkers are crucial for assessing the biological effect of a drug on its target. cancer.govveedalifesciences.com For compounds containing the this compound moiety that target CRAC channels, the most direct PD biomarker is the measurement of intracellular calcium concentration following store depletion. Assays measuring the inhibition of SOCE provide a direct quantification of the compound's effect on the CRAC channel activity. nih.gov

Downstream of direct target engagement, levels of specific cytokines, whose production is dependent on the activation of the NFAT (Nuclear Factor of Activated T-cells) pathway, can serve as valuable PD biomarkers. biorxiv.org For instance, in preclinical studies with Synta-66, the reduction in IL-2, IFN-γ, and IL-17 levels serves as a biomarker of the compound's immunomodulatory activity. nih.gov

In the context of oncology, where CRAC channels are also being explored as targets, changes in tumor cell proliferation, migration, and gene expression profiles following treatment with a this compound derivative could be utilized as PD biomarkers. nih.gov The development of robust and validated PD biomarker assays is essential for the clinical translation of these compounds. cancer.govnih.gov

| Biomarker Category | Specific Biomarker | Relevance to this compound Derivatives | Preclinical Model Context |

| Target Engagement | Intracellular Ca²⁺ levels (SOCE) | Direct measure of CRAC channel inhibition. | Cell-based assays (e.g., RBL cells, VSMCs). nih.gov |

| Downstream Signaling | NFAT activation | Assesses functional consequence of CRAC channel blockade. | T-lymphocytes, immune cells. biorxiv.org |

| Functional Outcome | Cytokine production (e.g., IL-2, IFN-γ) | Indicates immunomodulatory effect. | Inflammatory disease models, patient tissues. nih.gov |

| Cellular Phenotype | Cell migration/proliferation | Evaluates anti-proliferative/migratory effects. | Vascular disease models, cancer cell lines. nih.gov |

Elucidation of Mechanism of Action (MOA)

The mechanism of action for this compound-containing compounds like Synta-66 is centered on their ability to inhibit CRAC channels. However, the precise molecular interactions and the full validation of their targets are areas of ongoing investigation.

Target Identification and Validation Using Advanced Techniques

CRISPR-Cas9 gene-editing technology is a powerful tool for validating drug targets. oncodesign-services.com By creating specific gene knockouts, researchers can confirm whether the observed pharmacological effect of a compound is indeed mediated by its intended target. oncodesign-services.comnih.gov For a compound like Synta-66, CRISPR-Cas9 could be used to knock out the genes encoding the Orai1, Orai2, or Orai3 proteins, which are the pore-forming subunits of the CRAC channel. nih.gov If the compound loses its activity in cells lacking these proteins, it would provide strong evidence that they are the direct targets.

This technology can also be employed in genome-wide screens to identify genes that confer resistance or sensitivity to a particular compound, potentially revealing off-target effects or novel components of the target pathway. revvity.com Such screens could elucidate why Synta-66 inhibits Orai1, potentiates Orai2, and has no effect on Orai3. nih.gov The validation pipeline for such edited cell lines would typically involve junction PCR, Southern blotting, Sanger sequencing, and functional assays to confirm the gene knockout and its phenotypic consequences. nih.gov

Functional genomics aims to understand the function of genes and their products on a genome-wide scale. ebi.ac.ukwikipedia.org This can be achieved through techniques like RNA interference (RNAi) screening or CRISPR-based screening to systematically knock down or knock out all genes in the genome and observe the effect on cellular sensitivity to a compound. nih.govcancerresearchhorizons.com

For a this compound derivative, a functional genomics screen could identify not only the primary target (e.g., Orai1) but also other proteins involved in the CRAC channel signaling complex, such as STIM proteins, or downstream signaling molecules. dkfz.de Transcriptomic analysis (e.g., RNA-seq) of cells treated with the compound can reveal changes in gene expression patterns, providing insights into the broader biological pathways affected by the drug. This approach can help to build a comprehensive model of the compound's mechanism of action, linking its direct target to the observed cellular phenotype. ebi.ac.uk

CRISPR-Cas9 Technology for Target Validation

Molecular Interaction Analysis (e.g., Protein-Ligand Interactions)

Understanding the molecular interactions between a ligand and its protein target is fundamental to elucidating its mechanism of action and for rational drug design. mdpi.com For this compound-containing compounds, molecular docking and simulation studies can predict how they bind to the Orai channels.

The this compound moiety itself possesses several features that can contribute to binding. The pyridine (B92270) nitrogen and the amide group can act as hydrogen bond acceptors and donors, respectively. The fluorine atom can participate in halogen bonds or other electrostatic interactions, and the aromatic ring can engage in π-stacking or hydrophobic interactions with amino acid residues in the binding pocket of the target protein. nih.gov

Targeted Protein Degradation Strategies (PROTACs) Incorporating this compound-like Ligands

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins from cells. nih.govexplorationpub.com These molecules consist of two distinct ligands connected by a chemical linker. One ligand, the "warhead," binds to the target protein of interest (POI), while the other, the "anchor," recruits an E3 ubiquitin ligase. nih.govexplorationpub.com This dual binding brings the POI and the E3 ligase into close proximity, facilitating the transfer of ubiquitin to the POI. explorationpub.comnih.gov The polyubiquitinated POI is then recognized and degraded by the cell's natural protein disposal system, the 26S proteasome. explorationpub.comcreative-diagnostics.com

Design Principles for PROTACs and Small Molecule Degraders

The design of effective PROTACs and small molecule degraders is a multifaceted process that requires careful consideration of several key components. The fundamental structure of a PROTAC involves a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them. biosolveit.demdpi.com

A critical first step in PROTAC design is the selection of appropriate ligands for both the POI and the E3 ligase. biosolveit.de The POI ligand must exhibit sufficient binding affinity and selectivity for the target protein. biosolveit.de Similarly, the E3 ligase ligand must effectively recruit an E3 ligase, with derivatives of thalidomide (B1683933) and VHL ligands being commonly used to engage the Cereblon (CRBN) and von Hippel-Lindau (VHL) E3 ligases, respectively.

The ultimate goal of PROTAC design is to create a molecule that can efficiently induce the degradation of the target protein. mdpi.com This involves optimizing the binding affinities of the ligands and the properties of the linker to promote the formation of a stable ternary complex. mdpi.compromega.de

Ubiquitin-Proteasome System (UPS) Hijacking Mechanisms

Proteolysis-targeting chimeras (PROTACs) function by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). explorationpub.comcreative-diagnostics.com The UPS is a primary pathway for the degradation of short-lived, misfolded, or damaged proteins in eukaryotic cells. uni-koeln.de This system relies on a cascade of enzymatic reactions to tag proteins for destruction. mdpi.com

The process begins with the activation of a small protein called ubiquitin by a ubiquitin-activating enzyme (E1). nih.govfrontiersin.org The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). nih.govfrontiersin.org Finally, an E3 ubiquitin ligase facilitates the transfer of ubiquitin from the E2 enzyme to a specific lysine (B10760008) residue on the target protein. nih.govcreative-diagnostics.com The attachment of a chain of ubiquitin molecules (polyubiquitination) serves as a signal for the 26S proteasome, a large protein complex, to recognize and degrade the tagged protein. creative-diagnostics.comuni-koeln.de

PROTACs exploit this system by acting as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase. explorationpub.com One end of the PROTAC molecule binds to the POI, while the other end binds to an E3 ligase. explorationpub.com This induced proximity effectively "hijacks" the E3 ligase, causing it to ubiquitinate the POI, a protein it would not normally target. explorationpub.com The subsequent polyubiquitination of the POI marks it for degradation by the 26S proteasome, leading to its removal from the cell. explorationpub.comcreative-diagnostics.com The human genome is estimated to contain over 600 E3 ligases, each with specific substrate recognition capabilities, offering a wide range of potential targets for PROTAC-mediated degradation. explorationpub.com

Ternary Complex Formation and Dynamics

The formation of a stable ternary complex, consisting of the protein of interest (POI), the PROTAC molecule, and the E3 ubiquitin ligase, is a critical and decisive step for successful protein degradation. promega.denih.gov This complex brings the POI into close proximity with the E3 ligase, enabling the subsequent ubiquitination and degradation of the target protein. nih.gov

The stability and conformation of this ternary complex are influenced by several factors, including the specific POI, E3 ligase, and the chemical structure of the PROTAC, particularly its linker. nih.govnih.gov The interactions between the POI and the E3 ligase within the complex, known as cooperativity, can significantly impact the efficiency of degradation. biorxiv.org Molecular dynamics simulations have revealed that the interface between the POI and the E3 ligase can be flexible and may contain "frustrated" residue pairs that are in a suboptimal energetic state. biorxiv.org

The concentration of the PROTAC molecule also plays a crucial role in ternary complex formation. nih.gov Mathematical models predict a "hook effect," where at very high concentrations, the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase) can dominate, leading to a decrease in degradation efficiency. nih.gov Therefore, achieving an optimal concentration range is essential for maximizing the formation of the productive ternary complex. nih.gov

Understanding the dynamics and structural features of the ternary complex is paramount for the rational design of more effective PROTACs. nih.govnih.gov Computational modeling and structural biology techniques are increasingly being used to predict and analyze the structures of these complexes, providing insights that can guide the optimization of linker length and composition to promote favorable protein-protein interactions and enhance degradation activity. nih.govbiorxiv.org

E3 Ubiquitin Ligase Recruitment Strategies

A key element in the design of Proteolysis-Targeting Chimeras (PROTACs) is the strategic recruitment of an E3 ubiquitin ligase to the protein of interest (POI). nih.govrsc.org E3 ligases are a diverse family of enzymes, with over 600 predicted in the human genome, that are responsible for the final step of transferring ubiquitin to substrate proteins, thereby marking them for degradation. explorationpub.comthebiogrid.org

PROTACs function by containing a ligand that specifically binds to an E3 ligase, effectively hijacking its function to target a new protein. nih.gov The choice of which E3 ligase to recruit is a critical design consideration. The most commonly recruited E3 ligases in current PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL). However, research is expanding to include a wider variety of E3 ligases to potentially overcome resistance and increase the range of degradable proteins. mdpi.com

The recruitment strategy also involves the design of the E3 ligase ligand itself. This ligand must bind with sufficient affinity and specificity to the chosen E3 ligase. biosolveit.de The interaction between the E3 ligase and its ligand can be influenced by the specific cellular context and the presence of other binding partners.

Furthermore, the way in which the E3 ligase is brought into proximity with the POI can be optimized. Studies have shown that the location of the ligase recruitment on the surface of the POI can impact degradation efficiency. rsc.org By conjugating E3 ligase ligands to different sites on a target protein, it's possible to identify optimal regions for ligase recruitment that lead to more effective degradation. rsc.org This approach highlights the importance of considering the spatial arrangement of the ternary complex (E3 ligase-PROTAC-POI) for productive ubiquitination.

Different E3 ligases have distinct structures and mechanisms. They are broadly classified into HECT, RING, and RBR types, each with unique ways of catalyzing ubiquitin transfer. nih.govfrontiersin.org This diversity offers a range of options for developing novel PROTACs with tailored properties.

Investigation of Drug Resistance Mechanisms and Reversal Strategies

The emergence of drug resistance is a significant challenge in antimicrobial and cancer therapies. atcc.orgpressbooks.pub Microorganisms and cancer cells can develop various mechanisms to withstand the effects of drugs that were previously effective. pressbooks.pubmdpi.com

One of the primary mechanisms of drug resistance is the modification or inactivation of the drug itself. pressbooks.pub For example, bacteria can produce enzymes like β-lactamases that break down β-lactam antibiotics, rendering them ineffective. pressbooks.pub Similarly, enzymatic modification through processes like glycosylation or phosphorylation can inactivate other types of drugs. pressbooks.pub

Another common resistance strategy involves alterations in the drug's target. mdpi.com Mutations in the genes encoding the target proteins can prevent the drug from binding effectively, thereby reducing its therapeutic effect. nih.gov For instance, resistance to certain antibiotics can arise from methylation of the ribosomal RNA, which is the drug's binding site. nih.gov

Reduced drug accumulation within the cell is also a major contributor to resistance. mdpi.com This is often achieved through the increased expression of efflux pumps, which are membrane proteins that actively transport drugs out of the cell. mdpi.com The ATP-binding cassette (ABC) superfamily of transporters, including P-glycoprotein (P-gp), MRP1, and BCRP, are well-known for their role in multidrug resistance (MDR) in cancer cells. mdpi.com

The development of resistance can be accelerated by factors such as the overuse and misuse of antimicrobials, which provides a selective pressure for resistant strains to emerge and proliferate. pressbooks.pub

Strategies to overcome drug resistance are actively being researched. One approach is the development of inhibitors for the resistance-conferring enzymes or efflux pumps. For example, inhibitors of β-lactamases can be co-administered with β-lactam antibiotics to restore their efficacy. Similarly, inhibitors of efflux pumps like P-gp have been investigated to reverse MDR in cancer. mdpi.com Another promising avenue is the use of alternative therapeutic approaches, such as bacteriophage therapy, which uses viruses that specifically infect and kill bacteria, offering a different mechanism of action that is not susceptible to conventional resistance mechanisms. atcc.org

Combination Therapy Strategies

Combining therapeutic agents is a widely employed strategy in medicine, particularly in the treatment of complex diseases like cancer and infections. google.comgoogleapis.comnih.gov The rationale behind combination therapy is to achieve enhanced therapeutic efficacy, overcome drug resistance, and/or reduce drug-related toxicities.

In the context of cancer treatment, for instance, a compound of the invention may be administered in conjunction with other established drug agents. google.com These combinations can involve drugs with different mechanisms of action, such as antipsychotic drugs like olanzapine, mood stabilizers such as carbamazepine, or drugs used for Alzheimer's disease like donepezil. googleapis.com The agents in a combination therapy can be administered together in a single dosage form or as separate administrations. google.com

A key advantage of combination strategies is the potential for synergistic effects, where the combined effect of the drugs is greater than the sum of their individual effects. For example, the dual phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε) inhibitor, umbralisib, has been shown to synergize with carfilzomib (B1684676) to inhibit the translation of tumor-promoting genes. nih.gov

Combination therapies are also crucial for managing and preventing the development of drug resistance. nih.gov By targeting multiple cellular pathways simultaneously, it becomes more difficult for cancer cells or microbes to develop resistance. nih.gov For example, in the treatment of bacterial infections, combining antibiotics with different targets can be more effective against multidrug-resistant strains. nih.gov

Furthermore, some compounds can be used as adjuvants in combination with other treatments. For instance, certain ion channel blockers could potentially be used as an adjuvant drug for radiotherapy in the treatment of glioma cells. mdpi.com The selection of appropriate drug combinations and their optimal dosages is a critical aspect of designing effective therapeutic regimens. google.com

Rationale for Multi-Drug Combination in Specific Diseases

The primary rationale for using multi-drug combinations is to address complex diseases that are driven by multiple pathological pathways. google.comgoogle.com Conditions such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis involve complex interactions between various inflammatory cells of the innate and adaptive immune systems. google.comgoogle.com Targeting a single molecule or pathway in such diseases is often insufficient to achieve a complete therapeutic response. ua.es

A specific strategy involves combining a Calcium Release-Activated Calcium (CRAC) channel inhibitor with a corticosteroid. google.comgoogle.com Derivatives of this compound have been developed as potent CRAC channel inhibitors. google.com The rationale for this combination is based on targeting two distinct and critical mechanisms in the inflammatory cascade:

Targeting Immune Cell Activation: CRAC channels are essential for the activation of immune cells. google.com When these channels are activated, they allow calcium to enter the cell, a crucial signal for triggering gene expression and the release of pro-inflammatory cytokines. nih.gov By inhibiting CRAC channels, a this compound derivative can suppress the activation of key immune cells, such as T-lymphocytes. nih.govpatsnap.com

Broad Anti-Inflammatory Action: Corticosteroids are powerful anti-inflammatory agents that work by binding to the glucocorticoid receptor (GR). google.comgoogle.com This action leads to broad suppression of inflammation by reducing the number and activity of inflammatory cells. google.com

Combining a CRAC inhibitor with a corticosteroid allows for a multi-pronged attack on the disease. This approach can potentially lead to greater efficacy, allowing for the use of lower doses of each compound and minimizing potential adverse effects associated with high-dose monotherapy. google.com This strategy is particularly relevant for patient populations where sensitivity to corticosteroids may be reduced, a known issue in some chronic inflammatory conditions like COPD. nih.govnih.gov

Synergistic and Additive Effects of Combinations